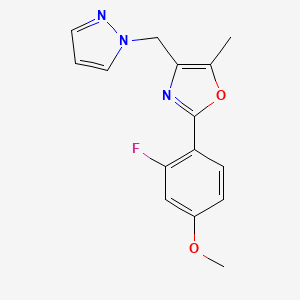![molecular formula C15H21N3O B5433667 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine](/img/structure/B5433667.png)
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine, also known as ABT-594, is a potent analgesic drug that acts on nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous system. ABT-594 has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.
Mécanisme D'action
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine acts on nAChRs in the central and peripheral nervous system. It binds to the α4β2 and α3β4 subtypes of nAChRs and activates them, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of nAChRs results in analgesia and a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in pain perception and mood regulation. This compound has also been shown to reduce the release of glutamate, a neurotransmitter involved in pain transmission. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine is a potent and selective nAChR agonist, making it a valuable tool for studying the role of nAChRs in pain perception and addiction. However, this compound has a short duration of action and can be difficult to administer, which may limit its use in certain experiments. Additionally, this compound has been shown to have some toxicity in animal studies, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the study of 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of research is the exploration of the potential use of this compound in treating addiction and withdrawal symptoms associated with opioids and nicotine. Additionally, the anti-inflammatory and anti-tumor properties of this compound make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine involves the condensation of 2-pyridinecarboxaldehyde with (S)-N-methylpyrrolidine followed by the addition of 3-azetidinone. The resulting compound is then subjected to a series of reactions to yield this compound. The synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
Applications De Recherche Scientifique
3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine has been extensively studied for its analgesic properties. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioids and nicotine. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(3-pyridin-3-ylazetidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(15(19)17-7-2-3-8-17)18-10-14(11-18)13-5-4-6-16-9-13/h4-6,9,12,14H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNWWLTARZSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CC(C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[(3-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5433585.png)
![6-chloro-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5433595.png)
![7-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5433614.png)
![N-{2-oxo-2-[6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}urea](/img/structure/B5433630.png)
![ethyl 2-(3-methoxy-4-methylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433636.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433639.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433641.png)
![2-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5433653.png)
![9-[4-methoxy-3-(methoxymethyl)benzyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5433656.png)
![N-cyclopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5433659.png)

![3-isopropyl-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433682.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methylphenyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5433685.png)
